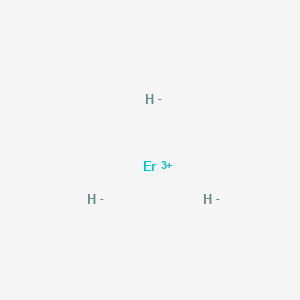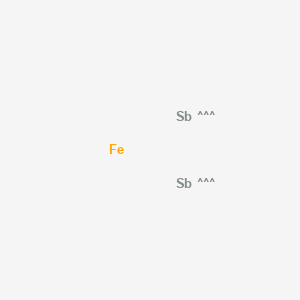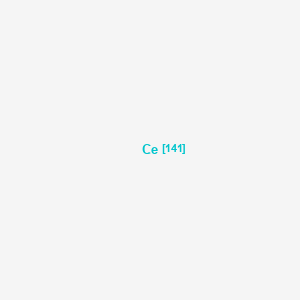
Erbium hydride (ErH3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium hydride (ErH3) is a chemical compound consisting of erbium and hydrogen. It is a rare earth hydride that forms a grayish-white solid. Erbium hydride is known for its magnetic properties and its ability to absorb and release hydrogen, making it a potential candidate for hydrogen storage applications .
準備方法
Erbium hydride can be synthesized by reacting erbium metal with hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to ensure complete hydrogenation. The general reaction is as follows:
2Er+3H2→2ErH3
The reaction is usually carried out in a controlled environment to prevent contamination and ensure high purity of the product .
Industrial production methods involve similar processes but on a larger scale. High purity erbium metal is exposed to hydrogen gas in reactors designed to maintain the necessary temperature and pressure conditions. The product is then collected and purified to remove any unreacted materials or impurities .
化学反応の分析
Erbium hydride undergoes several types of chemical reactions, including:
Oxidation: Erbium hydride can react with oxygen to form erbium oxide (Er2O3) and water. This reaction is typically exothermic and occurs at elevated temperatures.
4ErH3+3O2→2Er2O3+6H2O
Reduction: Erbium hydride can be reduced back to erbium metal by heating in a vacuum or in the presence of a reducing agent.
2ErH3→2Er+3H2
Substitution: Erbium hydride can react with halogens to form erbium halides and hydrogen gas.
2ErH3+3Cl2→2ErCl3+3H2
Common reagents used in these reactions include oxygen, halogens (such as chlorine), and reducing agents. The major products formed from these reactions are erbium oxide, erbium halides, and hydrogen gas .
科学的研究の応用
Erbium hydride has several scientific research applications, including:
Hydrogen Storage: Due to its ability to absorb and release hydrogen, erbium hydride is studied as a potential material for hydrogen storage in fuel cells and other energy applications.
Magnetic Materials: Erbium hydride exhibits interesting magnetic properties, making it useful in the study of magnetic materials and their applications.
Optical Materials: Erbium-doped materials are used in optical applications, such as lasers and amplifiers, due to their ability to emit light at specific wavelengths.
作用機序
The mechanism by which erbium hydride exerts its effects is primarily related to its ability to absorb and release hydrogen. This property is due to the formation and breaking of metal-hydrogen bonds. In hydrogen storage applications, erbium hydride can reversibly absorb hydrogen gas, forming a stable hydride. When needed, the hydrogen can be released by heating the hydride, breaking the metal-hydrogen bonds and releasing hydrogen gas .
類似化合物との比較
Erbium hydride can be compared with other rare earth hydrides, such as:
Yttrium hydride (YH3): Similar to erbium hydride, yttrium hydride is used for hydrogen storage and exhibits similar properties.
Lanthanum hydride (LaH3): Lanthanum hydride is another rare earth hydride with hydrogen storage capabilities.
Gadolinium hydride (GdH3): Gadolinium hydride is known for its magnetic properties and hydrogen storage potential.
Erbium hydride is unique due to its specific magnetic properties and its ability to form stable hydrides at relatively low temperatures compared to some other rare earth hydrides .
特性
IUPAC Name |
erbium(3+);hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQTHMRTJJBDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Er+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-53-3 |
Source


|
| Record name | Erbium hydride (ErH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium hydride (ErH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Spiro[3.4]octan-5-one](/img/structure/B85115.png)

![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)



